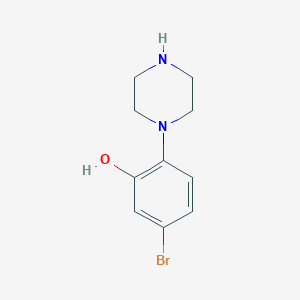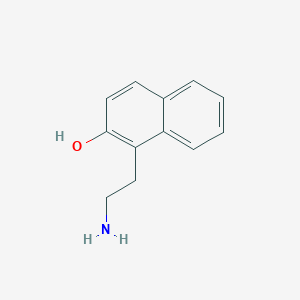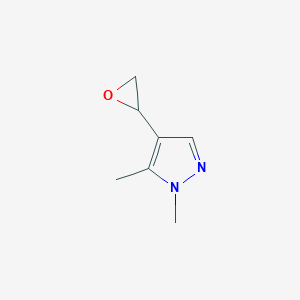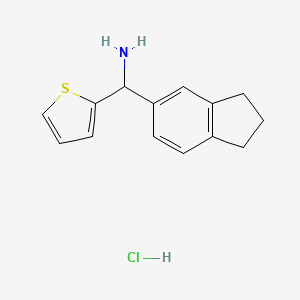
(Cyclobut-1-en-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclobut-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by a cyclobutene ring bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobut-1-en-1-yl)(trimethyl)silane typically involves the reaction of cyclobutene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclobut-1-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated reagents like bromine or iodine can facilitate substitution reactions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Cyclobut-1-en-1-yl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It finds applications in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (Cyclobut-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products in synthetic reactions. Additionally, the cyclobutene ring can undergo ring-opening reactions, providing access to a variety of functionalized compounds.
Comparaison Avec Des Composés Similaires
- (Cyclobut-1-en-1-yl)(dimethyl)silane
- (Cyclobut-1-en-1-yl)(triethyl)silane
- (Cyclopropyl)(trimethyl)silane
Comparison: (Cyclobut-1-en-1-yl)(trimethyl)silane is unique due to the presence of the cyclobutene ring, which imparts distinct reactivity compared to other similar compounds. The trimethylsilyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
83094-06-8 |
|---|---|
Formule moléculaire |
C7H14Si |
Poids moléculaire |
126.27 g/mol |
Nom IUPAC |
cyclobuten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C7H14Si/c1-8(2,3)7-5-4-6-7/h5H,4,6H2,1-3H3 |
Clé InChI |
CLCLIPGZNIQPTK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)





![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)




